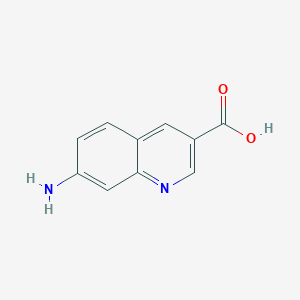

7-Aminoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKSDABMEKCABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627775 | |

| Record name | 7-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-29-4 | |

| Record name | 7-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 7-Aminoquinoline-3-carboxylic Acid

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of 7-aminoquinoline-3-carboxylic acid, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this valuable compound in high purity. The narrative emphasizes the underlying chemical principles and practical considerations essential for successful synthesis and purification.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step pathway that commences with the well-established Gould-Jacobs reaction. This strategy allows for the construction of the core quinoline ring system, followed by functional group manipulations to install the desired amino group at the 7-position. It is important to note that the product of the Gould-Jacobs reaction is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with its more stable 4-oxo-1,4-dihydroquinoline form. This guide will therefore detail the synthesis of 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the predominant and most relevant tautomer.

The overall synthetic strategy can be outlined as follows:

Caption: Overall synthetic workflow for this compound.

Synthesis of the Precursor: 7-Nitro-4-hydroxyquinoline-3-carboxylic acid

The initial phase of the synthesis focuses on constructing the 7-nitro-substituted quinoline core. This is accomplished via the Gould-Jacobs reaction, a robust method for preparing 4-hydroxyquinoline derivatives.[1][2]

Step 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] In this synthesis, 3-nitroaniline is the chosen starting material to introduce the nitrogen functionality at the desired 7-position of the quinoline ring.

The reaction proceeds in two main stages:

-

Condensation: A nucleophilic attack by the amino group of 3-nitroaniline on diethyl ethoxymethylenemalonate, followed by the elimination of ethanol, forms the intermediate diethyl 2-((3-nitrophenylamino)methylene)malonate.

-

Thermal Cyclization: At elevated temperatures, this intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system.[1]

Modern advancements in synthetic methodology have demonstrated that microwave irradiation can significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[3][4]

Caption: Key stages of the Gould-Jacobs reaction for precursor synthesis.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

-

In a microwave-safe vial equipped with a magnetic stir bar, combine 3-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (2.0-3.0 eq). The excess diethyl ethoxymethylenemalonate can serve as both a reagent and a solvent.[3]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The intermediate, diethyl 2-((3-nitrophenylamino)methylene)malonate, will precipitate.

-

For the cyclization step, suspend the intermediate in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 250-260 °C for 30-60 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product, ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate.

-

Collect the solid by vacuum filtration, wash with hexane, and dry.

Step 2: Saponification of the Ester

The ethyl ester of the quinoline derivative is hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide.[5]

Experimental Protocol: Saponification

-

Suspend the crude ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of 2N sodium hydroxide.[5]

-

Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate to a pH of approximately 4 with 2N hydrochloric acid.

-

The product, 7-nitro-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

Final Product Synthesis: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group at the 7-position to the desired amino group. A variety of reducing agents can be employed for this transformation; however, tin(II) chloride (SnCl₂) in an acidic medium is a particularly effective and mild method for the selective reduction of aromatic nitro groups.[6][7] This method is advantageous as it generally does not affect other reducible functional groups that may be present in the molecule.[7]

Experimental Protocol: SnCl₂ Reduction

-

In a round-bottom flask, suspend 7-nitro-4-hydroxyquinoline-3-carboxylic acid in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 5-6 equivalents).

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the tin salts.

-

The crude 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will co-precipitate.

-

Collect the solid by vacuum filtration and proceed to the purification steps.

Purification of 7-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The crude product obtained from the synthesis typically contains residual inorganic salts and minor organic impurities. A robust purification strategy is crucial to obtain the final compound in high purity, suitable for downstream applications. Recrystallization is the preferred method for purifying this solid product.

Purification by Recrystallization

The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, influences its solubility. Purification can be achieved by leveraging these properties. Recrystallization from an acidic aqueous solution is a highly effective technique for purifying amino acids.[8]

Experimental Protocol: Recrystallization

-

Suspend the crude 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a minimal amount of deionized water.

-

Add glacial acetic acid dropwise while heating the mixture until the solid completely dissolves. The formation of the more soluble acetate salt facilitates dissolution.

-

If any insoluble impurities remain, perform a hot filtration to remove them.

-

Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the protonated amino group will deprotonate, and the carboxylic acid will be in its neutral form, causing the pure product to crystallize out of the solution.

-

For maximum recovery, cool the mixture in an ice bath for an additional 30-60 minutes.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold, low-boiling point organic solvent like ethanol or acetone to facilitate drying.

-

Dry the purified 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a vacuum oven.

Alternative Purification: Chromatographic Methods

While recrystallization is the primary method of choice, column chromatography can be employed if significant organic impurities persist. However, the basic amino group of the quinoline can interact with the acidic silanol groups of standard silica gel, leading to peak tailing and poor separation. To mitigate this, a basic modifier such as triethylamine (0.5-2%) should be added to the eluent system.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 3-Nitroaniline | Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate | Diethyl ethoxymethylenemalonate, Diphenyl ether | 60-75% |

| 2 | Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate | 7-Nitro-4-hydroxyquinoline-3-carboxylic acid | NaOH, HCl | >90%[5] |

| 3 | 7-Nitro-4-hydroxyquinoline-3-carboxylic acid | 7-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | SnCl₂·2H₂O, Ethanol | 70-85% |

Conclusion

The synthesis of this compound is a well-defined process that leverages classical and modern synthetic techniques. The Gould-Jacobs reaction provides a reliable entry point to the quinoline core, while the subsequent functional group manipulations are straightforward and high-yielding. Careful control of reaction conditions and a well-executed purification strategy, primarily through recrystallization from an acidic medium, are paramount to obtaining the final product with the high degree of purity required for research and development in the pharmaceutical sciences. This guide provides a solid foundation for the successful synthesis and purification of this important molecular scaffold.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Organic Reactions Wiki. Gould-Jacobs Reaction. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

- Google Patents.

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

ResearchGate. Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PrepChem.com. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

-

PubMed. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]

- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

RSC Medicinal Chemistry. 4. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

-

ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

-

MDPI. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. [Link]

-

ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. ablelab.eu [ablelab.eu]

- 4. researchgate.net [researchgate.net]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

7-Aminoquinoline-3-carboxylic acid fluorescence spectrum

An In-Depth Technical Guide to the Fluorescence Spectrum of 7-Aminoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (7-AQC) and its derivatives are a class of fluorophores characterized by their environmental sensitivity. Their fluorescence emission is highly dependent on local factors such as solvent polarity and pH, making them powerful tools for probing molecular environments. This guide provides a comprehensive overview of the core photophysical principles governing the fluorescence of the 7-aminoquinoline scaffold, details the causality behind its spectral shifts, presents robust protocols for its spectroscopic analysis, and explores its applications in biological imaging and sensing. By understanding the interplay between the molecule's structure and its environment, researchers can effectively leverage 7-AQC as a versatile fluorescent probe in complex biological systems.

Introduction to the 7-Aminoquinoline Scaffold

The quinoline ring system is a foundational structure in medicinal chemistry and materials science.[1][2] When functionalized with an electron-donating amino group at the 7-position, the resulting 7-aminoquinoline core becomes a potent fluorophore. The addition of a carboxylic acid group at the 3-position, creating this compound (7-AQC), provides a convenient handle for conjugation to biomolecules or other chemical moieties.

The key to the utility of this scaffold lies in its "push-pull" electronic system. The electron-donating amino group (-NH₂) "pushes" electron density into the electron-withdrawing quinoline ring system.[1] This arrangement creates a significant dipole moment that is further enhanced upon excitation with light, leading to a pronounced sensitivity to the surrounding environment. This phenomenon, known as intramolecular charge transfer (ICT), is the primary mechanism behind its utility as a fluorescent sensor.[2][3]

Core Photophysical Properties

The fluorescence of 7-AQC is governed by its ability to absorb light at a specific wavelength (excitation) and subsequently emit light at a longer wavelength (emission). The key photophysical parameters are highly influenced by the molecular environment.

Solvatochromism: The Effect of Solvent Polarity

One of the most powerful features of 7-aminoquinoline derivatives is their solvatochromism—the change in their absorption and emission spectra in response to the polarity of the solvent.[4]

-

Mechanism: In nonpolar solvents, the energy difference between the ground and excited states is large, resulting in higher-energy, blue-shifted emission. As solvent polarity increases, the more polar excited state is stabilized by the surrounding solvent dipoles. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence emission and causing a significant bathochromic (red) shift in the emission spectrum.[3] This effect is a direct consequence of the enhanced intramolecular charge transfer in the excited state.[4]

-

Experimental Observations: Trifluoromethyl-substituted 7-aminoquinolines, for example, show a dramatic visual color change from violet in nonpolar n-hexane (λem = 407–435 nm) to greenish-yellow in highly polar methanol (λem = 507–537 nm).[3] This large Stokes shift in polar solvents is a hallmark of the ICT process.

The following table summarizes the photophysical properties of representative push-pull aminoquinoline derivatives in various solvents, illustrating the pronounced solvatochromic effect.

| Compound ID | Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| TFMAQ-7Ph (1) | n-Hexane | 404 | 446 | 42 | 0.57 |

| Chloroform | 409 | 527 | 118 | < 0.01 | |

| Ethyl Acetate | 415 | 552 | 137 | < 0.01 | |

| DMSO | 428 | 585 | 157 | < 0.01 | |

| Compound 3 | n-Hexane | 404 | 473 | 69 | 0.57 |

| Chloroform | 409 | 527 | 118 | < 0.01 | |

| Ethyl Acetate | 415 | 552 | 137 | < 0.01 | |

| DMSO | 428 | Not Detected | - | < 0.01 | |

| Data synthesized from Scientific Reports[5] |

The dramatic quenching of fluorescence (very low quantum yield) in polar solvents for some derivatives is a critical observation, suggesting that in these environments, non-radiative decay pathways become dominant.[5][6]

pH Sensitivity

The nitrogen atom within the quinoline ring is basic and can be protonated under acidic conditions. This protonation significantly alters the electronic properties of the fluorophore, providing a mechanism for pH sensing.[1]

-

Mechanism: Protonation of the quinoline nitrogen increases its electron-withdrawing character. This "pulls" electron density more strongly from the amino group, modulating the ICT process and shifting the emission wavelength. The specific pKa for this transition can be tuned by modifying substituents on the quinoline scaffold, allowing for the rational design of probes for different pH ranges.[1][7]

-

Experimental Observations: Certain quinoline derivatives exhibit a pronounced red-shift in emission upon moving from a neutral or basic pH to an acidic pH. For example, one functionalized quinoline showed a 118 nm red-shift when the pH was lowered from 4 to 2.[1] This pH-dependent fluorescence response enables the use of these compounds for imaging acidic organelles like lysosomes or endosomes in live cells.[1][8]

Caption: Environmental factors modulate the energy of the excited state, tuning the resulting fluorescence emission.

Experimental Protocol: Measuring the Fluorescence Spectrum

This section provides a self-validating protocol for accurately measuring the fluorescence spectrum of a 7-AQC derivative. The causality for each step is explained to ensure robust and reproducible data.

Instrumentation

-

Instrument: A calibrated spectrofluorometer equipped with an excitation and emission monochromator.

-

Cuvette: A 1 cm path length quartz fluorescence cuvette.

-

Causality: Quartz is required for its transparency to UV light, which is often used for excitation of quinoline derivatives.

-

Reagents and Sample Preparation

-

Prepare a 1 mM Stock Solution: Accurately weigh the 7-AQC compound and dissolve it in a high-purity solvent (e.g., DMSO or ethanol).

-

Causality: A concentrated stock in a good solvent ensures complete dissolution and stability, preventing precipitation artifacts.

-

-

Prepare Working Solutions: Serially dilute the stock solution into the desired experimental solvent (e.g., phosphate-buffered saline for biological pH, or various organic solvents for solvatochromism studies) to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Causality: Working in the µM range prevents inner filter effects, where excessive sample concentration leads to re-absorption of emitted light and artificially distorted spectra.

-

-

Prepare a Solvent Blank: Use the exact same solvent (without the fluorophore) that was used for the working solution.

-

Causality: The blank is essential for subtracting background signals, including Raman scattering from the solvent, which can interfere with the true emission spectrum.

-

Data Acquisition Workflow

Caption: Standard workflow for acquiring high-quality fluorescence spectra.

Step-by-Step Methodology

-

Determine Excitation Wavelength: Place the working solution in a UV-Vis spectrophotometer and measure its absorption spectrum. The wavelength of maximum absorbance (λmax) is typically the optimal excitation wavelength (λex).

-

Set Spectrofluorometer Parameters:

-

Set the excitation monochromator to the determined λex.

-

Set the excitation and emission slit widths (typically 2-5 nm). Narrower slits provide better spectral resolution but lower signal; wider slits increase signal but reduce resolution.

-

Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend for ~200-300 nm.

-

-

Acquire Blank Spectrum: Place the solvent blank cuvette in the holder. Run the emission scan. This is your background spectrum.

-

Acquire Sample Spectrum: Replace the blank with the sample cuvette. Run the identical emission scan.

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.

-

The peak of this corrected spectrum is the maximum emission wavelength (λem).

-

The Stokes Shift is calculated as (λem - λex).

-

Applications in Research and Drug Development

The unique photophysical properties of 7-AQC derivatives make them highly valuable tools.

-

Environmental Probes: Their solvatochromic nature allows them to report on the local polarity of their environment, such as the hydrophobic core of a protein's active site versus the aqueous cytoplasm.[6]

-

pH Sensors: The pH sensitivity has been leveraged to design probes that specifically illuminate acidic compartments within living cells, which is crucial for studying processes like endocytosis, autophagy, and lysosomal storage disorders.[1][7]

-

Bio-conjugation and Labeling: The carboxylic acid functionality provides a site for covalent attachment to proteins, nucleic acids, or small molecule drugs, enabling their visualization and tracking within biological systems.[9]

-

Metal Ion Sensing: The quinoline scaffold is an excellent chelator for metal ions like Zn²⁺. Binding of the ion can restrict molecular vibrations and alter the electronic structure, leading to a "turn-on" fluorescence response, making these compounds effective sensors for metal ions in biological and environmental samples.[2][10]

Conclusion

This compound is more than just a fluorophore; it is a dynamic reporter of its molecular surroundings. Its fluorescence spectrum is a rich source of information, directly reflecting the polarity and pH of its immediate environment through well-defined photophysical mechanisms like intramolecular charge transfer. By understanding these principles and employing rigorous experimental protocols, researchers can harness the power of 7-AQC to develop sophisticated sensors and imaging agents, advancing our ability to probe complex biological questions and accelerate the drug discovery process.

References

-

Al-Hadedi, A. A. M., El-Apasery, M. A., & Fahmy, H. M. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]

-

Lian, J., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 9295–9303. [Link]

-

ResearchGate. (n.d.). Effects of pH on fluorescence emission of A) 3 a, B) 3 b, C) 3 c,.... [Link]

-

Kim, D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. bioRxiv. [Link]

-

Yap, F. L., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 297. [Link]

-

ResearchGate. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

-

Sato, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17684. [Link]

-

Paredes-Figueroa, J., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(23), 20563–20573. [Link]

-

Nesterov, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

-

Kumbhakar, M., et al. (2013). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 12(9), 1613–1625. [Link]

-

Liu, T., et al. (2018). Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. Journal of the American Chemical Society, 140(38), 11983–11987. [Link]

-

Nesterov, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

-

Kumar, S., et al. (2022). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 1), 120498. [Link]

-

Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. SciPharm, 88(4), 57. [Link]

-

Smirnova, N. A., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 27(19), 6667. [Link]

-

Ghosh, K., & Sahu, P. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 49. [Link]

-

Yap, F. L., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 297. [Link]

-

Sato, K., et al. (2021). Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. Organic & Biomolecular Chemistry, 19(2), 346–352. [Link]

Sources

- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic properties of 7-Aminoquinoline-3-carboxylic acid

An In-depth Technical Guide: Spectroscopic Properties of 7-Aminoquinoline-3-carboxylic Acid

Abstract

This compound (7-AQC) is a heterocyclic compound featuring a quinoline core functionalized with an electron-donating amino group and an electron-withdrawing carboxylic acid group. This substitution pattern establishes a "push-pull" electronic system, making 7-AQC a molecule of significant interest for its environment-sensitive photophysical properties. This technical guide provides a comprehensive analysis of the core spectroscopic characteristics of 7-AQC, including its absorption and fluorescence profiles. We delve into the underlying mechanisms, such as intramolecular charge transfer (ICT), and explore the profound influence of environmental factors like solvent polarity and pH on its spectral behavior. Detailed experimental protocols for key spectroscopic measurements are provided, aimed at researchers, scientists, and professionals in drug development who may leverage these properties for creating novel fluorescent probes, sensors, and pharmaceutical intermediates.

Introduction: The Molecular Architecture of 7-AQC

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their applications as pharmaceutical agents and bioimaging probes.[1] this compound belongs to this versatile family, possessing a rigid, planar quinoline ring system. Its key features are the strategic placement of an amino group (-NH₂) at the C-7 position and a carboxylic acid group (-COOH) at the C-3 position.

This arrangement is not arbitrary. The amino group acts as a potent electron-donating group (EDG), while the carboxylic acid functions as an electron-withdrawing group (EWG). This "push-pull" configuration across the π-conjugated system is the primary determinant of its notable spectroscopic properties. Upon photoexcitation, this structure facilitates a significant redistribution of electron density from the amino group towards the carboxylic acid group, a phenomenon known as Intramolecular Charge Transfer (ICT).[2] This ICT state is highly sensitive to the molecule's immediate environment, making 7-AQC a promising candidate for use as an environmental sensor.

Core Photophysical & Spectroscopic Properties

The electronic transitions in 7-AQC are dominated by π→π* transitions within the aromatic system, which are strongly influenced by the push-pull substituents.[2]

UV-Visible Absorption

In a non-polar solvent, 7-AQC typically exhibits strong absorption in the near-UV to blue region of the spectrum. The primary absorption band corresponds to the S₀ → S₁ transition. The energy of this transition, and thus the absorption maximum (λmax), is modulated by the solvent environment.

Fluorescence Emission

Following excitation, the molecule relaxes to the S₁ excited state. For push-pull fluorophores like 7-AQC, this excited state is characterized by a large dipole moment due to the ICT process.[2] The subsequent radiative decay back to the ground state (S₁ → S₀) results in fluorescence emission. Key characteristics include:

-

Large Stokes Shift: The significant difference in electron distribution (and geometry) between the ground and the ICT excited state results in a substantial energy gap between the absorption and emission maxima. This large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and simplifies signal detection.

-

High Polarity of the Excited State: The ICT process leads to an excited state that is significantly more polar than the ground state. This disparity is the fundamental reason for the compound's pronounced sensitivity to solvent polarity.[2]

-

Fluorescence Quantum Yield (ΦF) and Lifetime (τ): These parameters quantify the efficiency and duration of the fluorescence process. They are highly dependent on the environment, as non-radiative decay pathways (e.g., those facilitated by polar, protic solvents or molecular twisting) can compete with fluorescence. In non-polar solvents, higher quantum yields are generally observed, whereas fluorescence is often diminished or "quenched" in highly polar environments.[3]

Diagram: Intramolecular Charge Transfer (ICT) Mechanism in 7-AQC

Caption: ICT mechanism in this compound.

Environmental Sensitivity: A Deeper Dive

The utility of 7-AQC as a probe is rooted in the response of its spectroscopic properties to external stimuli.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the change in a substance's color (i.e., its absorption or emission spectrum) with a change in solvent polarity. For compounds with a highly polar ICT excited state, this effect is particularly pronounced in the fluorescence emission.

-

Mechanism: In polar solvents, the large dipole moment of the excited 7-AQC molecule is stabilized by the surrounding solvent dipoles. This stabilization lowers the energy of the excited state more than it lowers the energy of the less polar ground state. Consequently, the energy gap for fluorescence emission (S₁ → S₀) decreases as solvent polarity increases.

-

Observation: This results in a bathochromic (red) shift of the emission maximum to longer wavelengths in more polar solvents.[1][3] The absorption spectrum shows a less dramatic, but still present, bathochromic shift.[1]

Table 1: Expected Solvatochromic Shifts for 7-AQC

| Solvent | Polarity (Dielectric Constant, ε) | Expected Absorption (λmax) | Expected Emission (λem) | Stokes Shift (nm) |

| n-Hexane | ~1.9 | Shorter λ (e.g., ~365 nm) | Shorter λ (e.g., ~470 nm) | Smaller |

| Chloroform | ~4.8 | ↓ | ↓ | ↓ |

| Ethyl Acetate | ~6.0 | ↓ | ↓ | ↓ |

| Ethanol | ~24.6 | ↓ | ↓ | ↓ |

| Acetonitrile | ~37.5 | ↓ | ↓ | ↓ |

| DMSO | ~46.7 | Longer λ (e.g., ~400 nm) | Longer λ (e.g., ~590 nm) | Larger |

| Water | ~80.1 | Longest λ | Longest λ (often with quenching) | Largest |

| Note: Wavelength values are illustrative based on similar 7-aminoquinoline derivatives.[1][3] The trend is the key takeaway. |

Halochromism: The Effect of pH

The presence of both an acidic (carboxylic acid, pKa ~3-5) and a basic (amino group, pKa ~4-6) functional group makes the spectroscopic properties of 7-AQC highly dependent on pH. The protonation state of these groups directly alters the efficiency of the ICT process.

-

Low pH (Acidic): The amino group is protonated to form an ammonium cation (-NH₃⁺). This group loses its electron-donating ability, effectively shutting down the push-pull mechanism. This typically leads to a significant blue-shift in absorption and a severe quenching or loss of fluorescence.

-

Neutral pH: The molecule likely exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The electron-withdrawing strength of the carboxylate is still present, but the ICT is inhibited by the protonated amine.

-

High pH (Basic): The amino group is neutral (-NH₂), and the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻). In this state, the electron-donating ability of the amino group is fully active, and the carboxylate remains an effective electron-withdrawing group. This state is expected to be the most fluorescent.

Diagram: Influence of pH on 7-AQC Structure

Caption: Protonation states of 7-AQC at different pH values.

Experimental Methodologies

Accurate characterization of 7-AQC requires standardized spectroscopic protocols.

Protocol: UV-Vis Absorption Measurement

-

Sample Preparation: Prepare a stock solution of 7-AQC (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. From this, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The final absorbance should ideally be between 0.1 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction (autozero).

-

Measurement: Replace the blank with the sample cuvette. Scan a wavelength range that brackets the expected absorption (e.g., 250 nm to 500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Protocol: Fluorescence Spectroscopy Workflow

-

Sample Preparation: Use the same dilute sample prepared for the absorption measurement. It is critical that the absorbance at the excitation wavelength is low (< 0.1 AU) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and emission monochromator.

-

Parameter Setup:

-

Set the excitation wavelength (λex) to the determined λmax.

-

Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend well past the expected emission (e.g., if λex = 390 nm, scan from 410 nm to 700 nm).

-

Optimize excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).

-

-

Measurement: Record the emission spectrum of the sample. It is good practice to also record a spectrum of the pure solvent blank to identify and subtract any Raman scattering peaks.

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem). Calculate the Stokes shift (λem - λmax).

Diagram: Experimental Workflow for Fluorescence Measurement

Caption: Step-by-step workflow for fluorescence analysis.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is often determined relative to a well-characterized standard.

-

Select a Standard: Choose a fluorescent standard with absorption and emission profiles that overlap with 7-AQC (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Prepare Solutions: Prepare a series of dilutions for both the 7-AQC sample and the standard, ensuring absorbance at the excitation wavelength is kept below 0.1 AU for all solutions.

-

Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots (Gradient) is used in the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η²sample / η²std) where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent.

-

Applications and Future Directions

The unique spectroscopic properties of 7-AQC make it a valuable molecular scaffold for:

-

Fluorescent Probes: The sensitivity to polarity and pH allows for the design of probes to map microenvironments within living cells or materials.[3]

-

Drug Development: The quinoline core is a privileged structure in medicinal chemistry. The amino and carboxylic acid handles allow for straightforward chemical modification to synthesize novel drug candidates.[4][5]

-

Metal Ion Sensing: The nitrogen and oxygen atoms can act as chelation sites for metal ions, and binding events can be transduced into a change in the fluorescence signal.

Conclusion

This compound is a classic example of a push-pull fluorophore. Its spectroscopic behavior is governed by an intramolecular charge transfer mechanism, which imparts a strong sensitivity to its local chemical environment. The pronounced solvatochromic and halochromic shifts in its fluorescence emission provide a direct readout of solvent polarity and pH. By understanding and harnessing these fundamental properties through rigorous experimental characterization, researchers can unlock the potential of 7-AQC and its derivatives for a wide array of applications in sensing, cellular imaging, and rational drug design.

References

- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.

- Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. PMC.

- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC - NIH.

- Photophysics of a coumarin in different solvents: use of different solv

- Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. PubMed.

- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI.

- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

Sources

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Aminoquinoline-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Aminoquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to its status as a niche research chemical, publicly available data is limited. This document synthesizes information from analogous compounds and established synthetic methodologies to offer valuable insights for researchers in drug discovery and development.

Core Compound Identification and Structure

This compound belongs to the quinoline carboxylic acid class of compounds, which are known for their broad range of biological activities. The core structure consists of a quinoline ring system with an amino group at the 7-position and a carboxylic acid group at the 3-position.

Chemical Structure:

Caption: Chemical structure of this compound.

CAS Number Ambiguity: It is important to note that there is ambiguity in the publicly available information regarding the CAS number for this specific compound. Chemical suppliers have listed both 1692147-32-2 and 1337881-29-4 [1][2][3][4]. Researchers are advised to verify the CAS number with their supplier and through analytical characterization.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Data predicted from PubChem entries for isomeric structures.

Plausible Synthetic Pathways

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives, which can then be further functionalized.[5][6][7][8][9]

Proposed Workflow:

Caption: A plausible Gould-Jacobs reaction pathway for synthesizing this compound.

Causality Behind Experimental Choices:

-

Starting Material: m-Phenylenediamine is selected as the aniline source to introduce the amino group at the desired 7-position of the resulting quinoline.

-

High-Temperature Cyclization: The intramolecular cyclization to form the quinoline ring requires significant thermal energy to overcome the activation barrier. High-boiling solvents like diphenyl ether are typically used to achieve the necessary temperatures.[7]

-

Final Dehydroxylation: A standard Gould-Jacobs synthesis yields a 4-hydroxyquinoline. The removal of this hydroxyl group would require subsequent chemical modification, which adds complexity to the overall synthesis.

Friedländer Synthesis

The Friedländer synthesis offers a more direct route by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][10]

Proposed Workflow:

Caption: A potential Friedländer synthesis route to this compound.

Causality Behind Experimental Choices:

-

Key Intermediate: The critical starting material for this route is 2,4-diaminobenzaldehyde. The ortho-amino group participates in the cyclization, while the para-amino group remains at the 7-position.

-

One-Pot Reaction: The Friedländer synthesis can often be performed as a one-pot reaction, which is more efficient than multi-step syntheses.

-

Catalyst: The reaction is typically catalyzed by either an acid or a base to promote the initial condensation and subsequent cyclodehydration.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of aminoquinoline and quinoline-3-carboxylic acid derivatives has shown significant therapeutic potential in several areas.

Table of Potential Biological Activities:

| Biological Activity | Rationale and Examples from Related Compounds |

| Anticancer | Many quinoline derivatives exhibit antiproliferative properties. For instance, quinoline-3-carboxylic acids have been investigated as selective anticancer agents.[11][12][13] The mechanism can involve the inhibition of key enzymes in cancer progression, such as dihydroorotate dehydrogenase.[11] |

| Protein Kinase Inhibition | The quinoline scaffold is a common feature in many protein kinase inhibitors. Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2, which is a target in cancer therapy.[10][11][14] |

| Antimicrobial | The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-quinoline-3-carboxylic acid scaffold. It is plausible that this compound could serve as a building block for novel antimicrobial agents.[5][15] |

| Anti-inflammatory | Certain quinoline carboxylic acid derivatives have demonstrated anti-inflammatory properties in preclinical studies.[16][17] |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[18][19][20][21]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18][19][20] Avoid contact with skin and eyes.[18][19][20]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents an under-explored scaffold with significant potential for the development of novel therapeutic agents. While the lack of extensive public data presents a challenge, established synthetic routes for quinolines provide a clear path for its synthesis and derivatization. Future research should focus on:

-

Definitive Synthesis and Characterization: A validated, peer-reviewed synthesis and full analytical characterization (NMR, MS, elemental analysis) are crucial to establish a reliable source of this compound for research.

-

Biological Screening: Systematic screening of this compound and its derivatives against a panel of cancer cell lines, kinases, and microbial strains would elucidate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications at the amino and carboxylic acid groups, as well as on the quinoline ring, will be essential for optimizing biological activity and drug-like properties.

By leveraging the known pharmacology of the quinoline core, researchers can strategically explore the chemical space around this compound to unlock its potential in drug discovery.

References

-

LookChem. This compound Price from Supplier Brand. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

-

Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals, 15(11), 1369. [Link]

-

Islam, R., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Molecules, 27(19), 6543. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Molecules, 26(11), 3163. [Link]

-

Wolska, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

-

Bratoeff, E. A., et al. (1993). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Archiv der Pharmazie, 326(1), 39-44. [Link]

-

Organic Reactions. Gould-Jacobs Reaction. [Link]

-

Bratoeff, E. A., et al. (1993). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Archiv der Pharmazie, 326(1), 45-50. [Link]

-

Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1137-1146. [Link]

-

Popova, E. A., et al. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 23(10), 2636. [Link]

-

PubChem. 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

PubChem. Quinoline-3-carboxylic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. ablelab.eu [ablelab.eu]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 1337881-29-4 [chemicalbook.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 7-Aminoquinoline-3-carboxylic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

7-Aminoquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The substitution with both a primary amine (a basic functional group) and a carboxylic acid (an acidic functional group) imparts unique physicochemical properties to the molecule, profoundly influencing its behavior in various solvent systems.

For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is a cornerstone of preclinical development. Solubility is a critical determinant of a drug's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor solubility can lead to erratic absorption, hinder the development of effective formulations, and complicate the interpretation of in vitro and in vivo studies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering insights into its molecular behavior and providing actionable protocols for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule with the potential to exist as a zwitterion. This dual functionality is the primary driver of its solubility characteristics.

Zwitterionic Nature: In the solid state and in solutions near its isoelectric point, the molecule is likely to exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This charge separation leads to strong intermolecular forces, similar to those found in salts, resulting in a high crystal lattice energy. Overcoming this energy to dissolve the compound in a solvent can be challenging.

Qualitative Solubility in Organic Solvents

Due to the high polarity imparted by its zwitterionic character, this compound is expected to have low solubility in a wide range of common organic solvents. The general principle of "like dissolves like" dictates that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.

The table below provides a predicted qualitative solubility profile for this compound across different classes of organic solvents. It is important to note that this is a generalized prediction, and experimental verification is crucial.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents have high dielectric constants and are strong hydrogen bond acceptors. They can effectively solvate both the positively charged amino group and the negatively charged carboxylate group of the zwitterion, disrupting the crystal lattice. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Slightly Soluble to Insoluble | While these solvents are polar and can form hydrogen bonds, their ability to solvate the zwitterionic form is often insufficient to overcome the crystal lattice energy. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble | These solvents have low dielectric constants and cannot effectively solvate charged species. The energy required to break the strong intermolecular forces in the solid this compound is not compensated by favorable interactions with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Similar to nonpolar solvents, chlorinated solvents are not sufficiently polar to dissolve the zwitterionic form of the compound. |

| Ester | Ethyl Acetate | Insoluble | Ethyl acetate has moderate polarity but is a poor hydrogen bond donor, making it an ineffective solvent for this compound. |

| Ketone | Acetone | Slightly Soluble to Insoluble | Acetone is more polar than esters but generally less effective than polar aprotic solvents like DMSO for dissolving highly polar, zwitterionic compounds. |

Factors Influencing Solubility

Several experimental conditions can be modulated to influence the solubility of this compound. Understanding these factors is key to designing appropriate experiments and developing suitable formulations.

-

pH: As an amphoteric molecule, the solubility of this compound is highly dependent on the pH of the medium.[5] In acidic conditions (pH < pKa of the carboxylate), the carboxylate group will be protonated (-COOH), and the molecule will carry a net positive charge from the protonated amino group (-NH3+). This cationic species is expected to be more soluble in aqueous and polar protic solvents. Conversely, in basic conditions (pH > pKa of the amino group), the amino group will be deprotonated (-NH2), and the molecule will have a net negative charge from the carboxylate group (-COO-). This anionic form should also exhibit increased solubility in polar solvents. The lowest solubility is expected at the isoelectric point (pI), where the net charge is zero, and the zwitterionic form predominates.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice forces. Increasing the temperature provides this energy, favoring the dissolution process. However, this relationship should be determined experimentally for each solvent system.

-

Co-solvents: The solubility in a particular solvent can be enhanced by the addition of a miscible co-solvent.[6] For instance, while solubility in pure ethanol may be low, a mixture of ethanol and water, or ethanol and DMSO, might provide a more favorable environment for dissolution.

Below is a diagram illustrating the key factors that influence the solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[1] The following protocol provides a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid powder)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Step-by-Step Methodology

-

Preparation of the Slurry: a. Accurately weigh an excess amount of this compound (e.g., 2-5 mg) and place it into a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains at the end of the experiment. b. Add a precise volume of the chosen organic solvent (e.g., 1 mL) to the vial. c. Securely cap the vial.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to ensure that equilibrium has been reached.

-

Separation of the Saturated Solution: a. After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least one hour to allow the excess solid to settle. b. Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (0.22 µm or 0.45 µm) into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification: a. Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test. This is typically done by creating a high-concentration stock solution and performing serial dilutions. b. Sample Analysis: i. If using UV-Vis spectrophotometry , measure the absorbance of the filtered supernatant and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. ii. If using HPLC-UV , inject the filtered supernatant and the standard solutions into the HPLC system. The concentration is determined by integrating the peak area corresponding to the compound. HPLC is generally the preferred method due to its higher specificity and ability to separate the analyte from any potential impurities.

-

Calculation and Reporting: a. Using the standard curve (absorbance or peak area vs. concentration), determine the concentration of this compound in the filtered supernatant. b. The calculated concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. c. Report the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Conclusion and Recommendations

This compound presents a challenging solubility profile due to its zwitterionic nature. It is predicted to be poorly soluble in most common organic solvents, with the exception of highly polar aprotic solvents like DMSO and DMF. This low solubility in solvents typically used in organic synthesis and purification can pose significant challenges. For researchers in drug development, this characteristic necessitates careful consideration during formulation design. Strategies to enhance solubility, such as pH adjustment or the use of co-solvents and other formulation excipients, will be critical for developing a viable drug product. The experimental protocol detailed in this guide provides a robust framework for accurately determining the thermodynamic solubility of this compound, which is an essential first step in overcoming these challenges. It is strongly recommended that the qualitative predictions presented here are confirmed by experimental data to enable informed decisions in the research and development process.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- PeerJ. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- Biosynth. (n.d.). 2-Aminoquinoline-3-carboxylic acid.

- MDPI. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- PubMed. (1998). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

- Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds.

- ResearchGate. (2008). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.

- CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.

- Chemsrc. (2025). CAS#:93074-72-7 | 4-Amino-quinoline-3-carboxylic acid ethyl ester.

- University of Calgary. (2023). Solubility of Organic Compounds.

- NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from NTU Journal of Pure Sciences website.

- Solubility of Things. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid.

- PubMed. (2017). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

- Wikipedia. (n.d.). 4-Aminoquinoline.

- Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid.

- PubMed Central. (2024). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches.

- ResearchGate. (n.d.). The experimental Log P values of the saturated carboxylic acids (C 1 -C....

- PubMed. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- ResearchGate. (2010). Solubility of bio-sourced feedstocks in 'green' solvents.

Sources

- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Unraveling of a Therapeutic Powerhouse: A Technical History of Quinoline Carboxylic Acids

Introduction: From Coal Tar to Clinical Cornerstone

The journey of quinoline carboxylic acids from their initial discovery as incidental byproducts to their status as indispensable therapeutic agents is a compelling narrative of scientific curiosity, serendipity, and rational drug design. First isolated from coal tar in the 19th century, the quinoline ring system quickly garnered the attention of chemists.[1] However, it was the targeted synthesis and subsequent discovery of the antibacterial properties of its carboxylic acid derivatives that marked a pivotal moment in medicinal chemistry. This guide provides a comprehensive exploration of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline carboxylic acids, offering researchers, scientists, and drug development professionals a detailed understanding of this crucial class of compounds.

Part 1: The Dawn of the Quinolones - A Fortuitous Discovery

The story of the quinolone antibiotics begins not with a direct search for new antibacterial agents, but as a fortunate accident during the synthesis of the antimalarial drug, chloroquine. In the early 1960s, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on chloroquine production when they isolated a byproduct with modest antibacterial activity: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[2][3] This unexpected finding prompted further investigation and structural modification, leading to the synthesis of nalidixic acid in 1962.[4][5] Although technically a naphthyridone due to its 1,8-naphthyridine core, nalidixic acid is widely considered the progenitor of the entire quinolone class of antibiotics.[4][6] It was introduced into clinical practice in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria.[3][6]

This seminal discovery opened the floodgates for the exploration of analogous compounds. In the decade following the introduction of nalidixic acid, numerous other first-generation quinolones were synthesized, including pipemidic acid, oxolinic acid, and cinoxacin.[4] While these compounds offered marginal improvements over nalidixic acid, they solidified the therapeutic potential of the quinolone scaffold and set the stage for future innovations.

Part 2: The Rise of the Fluoroquinolones - A Leap in Potency and Spectrum

The true therapeutic breakthrough in the quinolone family came with the advent of the fluoroquinolones in the 1970s and 1980s. This new generation of drugs was characterized by the strategic addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone nucleus. These modifications were not arbitrary; they were the result of burgeoning knowledge of the structure-activity relationships (SAR) of these molecules.

The introduction of the C-6 fluorine atom was found to significantly enhance the drug's penetration into bacterial cells and its inhibitory activity against DNA gyrase, a key bacterial enzyme.[7] The piperazine moiety at C-7 broadened the antibacterial spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen.[7][8] Norfloxacin, patented in 1978, was the first of these second-generation fluoroquinolones and represented a significant advancement in the treatment of a wider range of bacterial infections. Subsequent modifications to the N-1 and C-8 positions led to the development of third- and fourth-generation fluoroquinolones with even broader spectrums of activity and improved pharmacokinetic profiles.[7]

Generations of Quinolone Antibiotics: A Comparative Overview

The evolution of quinolones is often categorized into distinct "generations," each defined by its expanded spectrum of antibacterial activity.

| Generation | Representative Compounds | Primary Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Primarily Gram-negative bacteria (e.g., E. coli) |

| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Expanded Gram-negative coverage, some Gram-positive activity, and activity against Pseudomonas aeruginosa |

| Third | Levofloxacin, Sparfloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae |

| Fourth | Moxifloxacin, Trovafloxacin | Broad-spectrum activity, including anaerobic bacteria |

Table 1: The evolution of quinolone antibiotics, categorized by generation and antibacterial spectrum.[9]

Quantitative Comparison of Antibacterial Activity

The following table provides a snapshot of the minimum inhibitory concentrations (MICs) of representative quinolones against common bacterial pathogens, illustrating the progression of potency with each generation.

| Antibiotic | Generation | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

| Nalidixic acid | First | 4-16 | >128 |

| Ciprofloxacin | Second | ≤0.015 - 0.12 | 0.12 - 1 |

| Levofloxacin | Third | ≤0.015 - 0.12 | 0.12 - 1 |

| Moxifloxacin | Fourth | ≤0.03 - 0.12 | 0.03 - 0.25 |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of different generations of quinolones against E. coli and S. aureus.[10][11][12]

Part 3: Mechanism of Action - Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This ternary complex blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[13] The specific preference for inhibiting DNA gyrase versus topoisomerase IV can vary between different quinolones and bacterial species. In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is typically more sensitive.[13]

Figure 1: Mechanism of action of quinolone antibiotics.

Part 4: Foundational Synthetic Methodologies

The construction of the quinoline carboxylic acid scaffold has been a subject of extensive research, with several named reactions becoming cornerstones of synthetic organic chemistry. Two of the most fundamental and widely employed methods are the Gould-Jacobs reaction and the Pfitzinger reaction.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first described by R. Gordon Gould and Walter Abraham Jacobs in 1939, is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[14] The reaction proceeds through a series of steps including condensation, cyclization, hydrolysis, and decarboxylation.[15][16]

Figure 2: Workflow of the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

-

Condensation: In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

-

Cyclization: Increase the temperature of the reaction mixture to 240-250 °C and maintain for 20-30 minutes. The mixture will become viscous as the cyclization proceeds.

-

Saponification: Cool the reaction mixture to approximately 100 °C and add a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Reflux the mixture for 1 hour to hydrolyze the ester.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with glacial acetic acid to a pH of approximately 5. The resulting precipitate is the quinoline-4-carboxylic acid intermediate. This intermediate can be decarboxylated by heating it to its melting point or by refluxing in a high-boiling solvent like diphenyl ether.

-

Isolation: The final 4-hydroxyquinoline product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

The Pfitzinger Reaction

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, provides a route to substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17][18]

Experimental Protocol: Pfitzinger Synthesis of a Substituted Quinoline-4-Carboxylic Acid

-

Isatin Hydrolysis: In a suitable reaction vessel, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

-

Condensation and Cyclization: To the solution of hydrolyzed isatin, add the α-methylene carbonyl compound (1 equivalent). Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.